molecular formula C22H26N2O2S B2920975 N,N,6-triethyl-3-tosylquinolin-4-amine CAS No. 895646-51-2

N,N,6-triethyl-3-tosylquinolin-4-amine

Cat. No.: B2920975
CAS No.: 895646-51-2
M. Wt: 382.52
InChI Key: VJGOGQZYTXAUKC-UHFFFAOYSA-N
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Description

N,N,6-triethyl-3-tosylquinolin-4-amine is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Quinoline derivatives are widely studied due to their potential therapeutic properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities .

Scientific Research Applications

N,N,6-triethyl-3-tosylquinolin-4-amine is a chemical compound with the CAS No. 895646-51-2 that has diverse applications in scientific research, including chemistry, biology, medicine, and industry .

Scientific Research Applications

Chemistry: this compound serves as an intermediate in synthesizing complex quinoline derivatives. It can undergo oxidation to form quinoline N-oxides, which are valuable intermediates in organic synthesis. Also, reduction reactions can convert quinoline derivatives into tetrahydroquinolines, which exhibit different biological activities. Furthermore, the compound can participate in nucleophilic substitution reactions, where the tosyl group is replaced by other nucleophiles.

Biology: This compound is investigated for its potential antimicrobial and antiviral properties. In antimicrobial applications, it inhibits DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death.

Medicine: There is ongoing research to explore its potential as an anticancer agent due to its ability to inhibit certain cellular pathways. Studies show that tetrahydroquinolinone derivatives can have potent cytotoxicity toward colon and lung cancer cell lines and can induce cell cycle arrest, leading to apoptotic cell death via intrinsic and extrinsic pathways .

Comparison with Similar Compounds

N,N,6-triethyl-3-tosylquinolin-4-amine is unique among quinoline derivatives due to its specific substitution pattern, which imparts distinct biological activities. Similar compounds include:

These compounds share the quinoline core structure but differ in their substituents, leading to variations in their biological activities and applications .

Biological Activity

N,N,6-triethyl-3-tosylquinolin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a quinoline core substituted with a tosyl group and triethyl groups. The structural formula can be represented as follows:

C20H24N2O2S\text{C}_{20}\text{H}_{24}\text{N}_{2}\text{O}_{2}\text{S}

This compound is notable for its lipophilicity, which can influence its biological activity and bioavailability.

The biological activity of this compound is primarily linked to its interaction with various biological targets:

  • Adenosine Receptors : Similar compounds have been studied as positive allosteric modulators (PAMs) of the A3 adenosine receptor (A3AR), which is involved in anti-inflammatory responses and has potential therapeutic applications in conditions like psoriasis and liver diseases .
  • Antimicrobial Activity : Preliminary studies suggest that related quinoline derivatives exhibit antimicrobial and antifungal properties. The presence of the tosyl group may enhance the compound's interaction with microbial targets .

Biological Activity Data Table

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity IC50 (µM) Reference
A3AR Modulation0.5
Antimicrobial15.0
Antiplasmodial2.68
Cytotoxicity (L-6 cells)119.4

Case Study 1: A3 Adenosine Receptor Modulation

In a study investigating the structure-activity relationship (SAR) of quinoline derivatives, this compound was synthesized alongside other analogs to assess their PAM activity at the A3AR. The compound demonstrated significant modulation capabilities, suggesting potential for therapeutic applications in inflammatory diseases .

Case Study 2: Antimicrobial Effects

Another study evaluated various quinoline derivatives for their antimicrobial properties against a range of pathogens. This compound exhibited moderate antimicrobial activity, indicating that structural modifications could enhance efficacy against specific microbial strains .

Research Findings

Research indicates that the biological activity of this compound can be influenced by:

  • Substituent Effects : Variations in substituents on the quinoline ring can significantly alter pharmacological profiles.
  • Lipophilicity : Increased lipophilicity generally correlates with enhanced membrane permeability and bioavailability.

Properties

IUPAC Name

N,N,6-triethyl-3-(4-methylphenyl)sulfonylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2S/c1-5-17-10-13-20-19(14-17)22(24(6-2)7-3)21(15-23-20)27(25,26)18-11-8-16(4)9-12-18/h8-15H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGOGQZYTXAUKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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